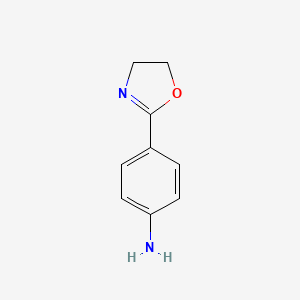

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline

Numéro de catalogue B1218582

Poids moléculaire: 162.19 g/mol

Clé InChI: JUTGVXOSFVZIQA-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US06235901B1

Procedure details

Using known procedures for the synthesis of cyclic imino ethers from nitriles (18,26), 4-aminobenzonitrile was treated with an excess of 2-aminoethanol (1 part nitrile/2 parts aminoalcohol) in refluxing xylene, with 3.5 wt. % zinc acetate catalyst, with all under a slow nitrogen stream. The solution was heated until no NH3 was detected in the off gas. After removal of the xylene, the crude solid product was obtained in high yield. The crude product was recrystallized from acetonitrile to obtain an 82% yield of white, crystalline 4-APOXO having mp 163-165° C., reported 158-160° C. The structure of the monomer was confirmed by FT-IR and 1H NMR. Structure of 4-APOXO is as follows:

[Compound]

Name

cyclic imino ethers

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

nitriles

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

82%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.N[CH2:11][CH2:12][OH:13].N>C([O-])(=O)C.[Zn+2].C([O-])(=O)C.C1(C)C(C)=CC=CC=1>[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]2[O:13][CH2:12][CH2:11][N:7]=2)=[CH:4][CH:3]=1 |f:3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

cyclic imino ethers

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

nitriles

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(C#N)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the xylene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude solid product was obtained in high yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was recrystallized from acetonitrile

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain an 82% yield of white, crystalline 4-APOXO

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reported 158-160° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=CC=C(C=C1)C=1OCCN1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 82% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |